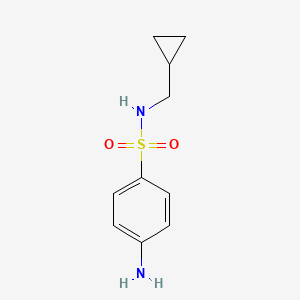

4-amino-N-(cyclopropylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-amino-N-(cyclopropylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-8-1-2-8/h3-6,8,12H,1-2,7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXNGYRXFLXLHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNS(=O)(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-amino-N-(cyclopropylmethyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with cyclopropylmethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

4-amino-N-(cyclopropylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

4-amino-N-(cyclopropylmethyl)benzenesulfonamide exhibits significant potential as a therapeutic agent due to its antibacterial properties. Sulfonamides are known to inhibit bacterial folate synthesis, making them effective against various bacterial infections.

- Antibacterial Activity : This compound has been studied for its efficacy against resistant strains of bacteria, demonstrating promising results in vitro. Research indicates that it can be utilized in combination therapies to enhance effectiveness against stubborn infections .

Carbonic Anhydrase Inhibition

Research has highlighted the role of sulfonamide compounds in inhibiting carbonic anhydrases (CAs), enzymes that are critical in various physiological processes.

- Therapeutic Uses : this compound has shown potential as a CA inhibitor, which could be beneficial in treating conditions like glaucoma, altitude sickness, and certain types of cancer . The compound's effectiveness at nanomolar concentrations suggests strong inhibitory activity, making it a candidate for further pharmaceutical development.

Synthesis of Complex Molecules

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo nucleophilic substitutions and electrophilic additions allows chemists to create derivatives with varied biological activities.

- Synthetic Pathways : The compound can be synthesized through reactions involving 4-nitrobenzenesulfonamide and thiosemicarbazide, followed by reduction processes . These synthetic routes are crucial for developing new pharmaceuticals.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of this compound revealed that it effectively inhibited the growth of multiple bacterial strains, including those resistant to conventional treatments. The research involved testing against Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum activity.

Case Study 2: Carbonic Anhydrase Inhibition

Another significant study focused on the compound's role as a CA inhibitor. It was demonstrated that this compound binds effectively to the active site of CA enzymes, leading to reduced enzyme activity and subsequent therapeutic effects in models of glaucoma and metabolic disorders.

Mechanism of Action

The mechanism of action of 4-amino-N-(cyclopropylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to disrupted pH regulation and reduced tumor growth . The compound’s sulfonamide group is crucial for binding to the enzyme’s active site, thereby blocking its activity.

Comparison with Similar Compounds

Substituent Structure and Physicochemical Properties

The substituent on the sulfonamide nitrogen critically impacts molecular properties. Key analogs include:

Key Observations :

- Linear vs. Cyclic Alkyl Groups: N-ethyl-S and N-propyl-S exhibit increased hydrophilicity with shorter chains, while longer chains (e.g., N-hexyl-S) enhance lipophilicity .

- Electronic Effects : Fluorinated substituents (e.g., trifluoroethyl) alter electron density, affecting binding to enzymes like carbonic anhydrase . The cyclopropane ring’s electron-rich nature may similarly influence electronic properties.

- Heterocyclic Substituents : Pyrimidinyl and isoxazolyl groups (e.g., in sulfamethoxazole ) offer hydrogen-bonding sites, enhancing target affinity. The cyclopropylmethyl group lacks such sites but may improve membrane permeability.

Key Observations :

- Antimicrobial Activity : N-Ethyl-S and N-propyl-S show improved antimicrobial properties with increasing alkyl chain length, likely due to enhanced membrane interaction . The cyclopropylmethyl group’s compact structure may limit such effects but could reduce toxicity.

- Enzyme Inhibition : Sulfonamides with heterocyclic substituents (e.g., sulfamethoxazole) are potent enzyme inhibitors . The cyclopropylmethyl analog’s activity remains speculative but may benefit from steric complementarity to enzyme pockets.

Biological Activity

4-amino-N-(cyclopropylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, biochemical properties, and relevant case studies.

The primary target of this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . Inhibition of VEGFR2 disrupts the VEGF signaling pathway, which plays a crucial role in angiogenesis, the process through which new blood vessels form from existing ones. By inhibiting this pathway, the compound may lead to decreased angiogenesis, which is significant in cancer treatment and other pathological conditions characterized by excessive blood vessel formation .

Biochemical Pathways

The compound interacts with various enzymes and proteins, influencing several biochemical pathways. For instance, related compounds have shown potent inhibition of human carbonic anhydrases (CAs), which are essential for maintaining acid-base balance and facilitating respiration .

This compound exhibits several biochemical properties:

- Enzyme Interactions : It has been shown to inhibit specific enzymes involved in metabolic pathways.

- Cellular Effects : The compound affects cell signaling pathways and gene expression, potentially altering cellular metabolism .

- Stability Factors : Environmental conditions such as pH and temperature can influence its stability and efficacy .

Inhibition Studies

Research indicates that this compound has significant inhibitory effects on various carbonic anhydrases. A study reported that derivatives of benzenesulfonamides exhibited nanomolar affinities towards CA I isozyme, suggesting that similar structures could enhance binding affinity .

Antitumor Activity

In vivo studies have demonstrated that related compounds exhibit antitumor activity against mouse lymphoid leukemia models. Although this compound itself has not been extensively tested for direct antitumor effects, its structural analogs have shown promise in inhibiting tumor growth .

Case Studies

Q & A

Q. Q1. What are the recommended synthetic routes for 4-amino-N-(cyclopropylmethyl)benzenesulfonamide, and how can reaction conditions be optimized for yield?

A common synthetic approach involves reacting 4-(2-aminoethyl)benzenesulfonamide with cyclopropylamine derivatives under controlled pH and temperature to form the cyclopropylmethyl sulfonamide bond. Key steps include:

- Nucleophilic substitution : Cyclopropylmethylamine reacts with sulfonyl chloride intermediates in basic conditions (e.g., pyridine) to minimize side reactions .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization ensures high purity .

- Optimization : Yield improvements are achieved by adjusting reaction time (12–24 hours) and maintaining temperatures between 40–60°C .

Q. Q2. How should researchers characterize the purity and structural integrity of synthesized this compound?

Routine characterization involves:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and cyclopropane ring integrity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities .

- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis ensures stoichiometric accuracy .

Advanced Research Questions

Q. Q3. How can computational methods enhance the design of derivatives targeting biological activity?

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) studies correlate substituent effects (e.g., cyclopropylmethyl group) with antimicrobial or enzyme inhibition properties .

- Molecular Docking : Tools like AutoDock predict binding affinities to targets such as carbonic anhydrase, guiding structural modifications .

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) simulate reaction mechanisms to prioritize synthetic routes .

Q. Q4. What strategies address contradictions in toxicity data for sulfonamide derivatives like this compound?

- Gap Analysis : When acute toxicity data is unavailable (as noted in Safety Data Sheets ), researchers should:

- Conduct in vitro assays (e.g., Ames test for mutagenicity).

- Cross-reference analogs (e.g., N-allyl-N-(4-chlorophenyl)benzenesulfonamide) with known toxicity profiles .

- Tiered Testing : Prioritize high-throughput screening to identify critical endpoints (e.g., hepatotoxicity) before in vivo studies .

Q. Q5. How can reaction scalability be balanced with sustainability in large-scale synthesis?

- Flow Chemistry : Continuous flow reactors reduce waste and improve heat transfer for cyclopropane ring formation .

- Green Solvents : Replace dichloromethane with ethyl acetate or cyclopentyl methyl ether in sulfonamide coupling steps .

- Catalyst Recycling : Immobilize catalysts (e.g., palladium on carbon) to minimize heavy metal waste .

Experimental Design & Data Analysis

Q. Q6. What experimental designs are critical for evaluating sulfonamide bioactivity in antimicrobial assays?

- Minimum Inhibitory Concentration (MIC) : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like sulfamethoxazole .

- Time-Kill Curves : Assess bactericidal kinetics at 0–24 hours to differentiate static vs. cidal effects .

- Resistance Studies : Serial passage experiments quantify resistance development over 20–30 generations .

Q. Q7. How should researchers validate sulfonamide interactions with biological targets using spectroscopic methods?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized enzymes (e.g., carbonic anhydrase) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy and stoichiometry .

- Fluorescence Quenching : Monitor tryptophan residue changes in target proteins upon ligand binding .

Methodological Challenges & Solutions

Q. Q8. What are the challenges in synthesizing cyclopropane-containing sulfonamides, and how can steric effects be mitigated?

- Steric Hindrance : The cyclopropane ring’s rigidity may impede sulfonamide bond formation. Solutions include:

- Using bulky bases (e.g., DBU) to deprotonate amines without side reactions .

- Microwave-assisted synthesis to enhance reaction rates .

- Ring Strain : Cyclopropane’s instability requires inert atmospheres (N2/Ar) and low-temperature storage .

Q. Q9. How can researchers resolve low solubility of this compound in aqueous assays?

- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity .

- Prodrug Design : Introduce phosphate or acetyl groups to enhance hydrophilicity, later hydrolyzed in vivo .

Data Reproducibility & Reporting

Q. Q10. What protocols ensure reproducibility in sulfonamide synthetic studies?

- Detailed Reporting : Document reaction conditions (e.g., exact molar ratios, solvent grades) and purification steps (e.g., HPLC gradient) .

- Open Data : Share raw NMR/MS files in repositories like PubChem or Zenodo for independent verification .

- Negative Results : Publish failed attempts (e.g., side reactions with aldehydes) to guide future work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.